Telacebec ditosylate

Description

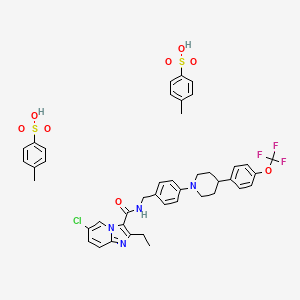

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1566517-83-6 |

|---|---|

Molecular Formula |

C43H44ClF3N4O8S2 |

Molecular Weight |

901.4 g/mol |

IUPAC Name |

6-chloro-2-ethyl-N-[[4-[4-[4-(trifluoromethoxy)phenyl]piperidin-1-yl]phenyl]methyl]imidazo[1,2-a]pyridine-3-carboxamide;bis(4-methylbenzenesulfonic acid) |

InChI |

InChI=1S/C29H28ClF3N4O2.2C7H8O3S/c1-2-25-27(37-18-22(30)7-12-26(37)35-25)28(38)34-17-19-3-8-23(9-4-19)36-15-13-21(14-16-36)20-5-10-24(11-6-20)39-29(31,32)33;2*1-6-2-4-7(5-3-6)11(8,9)10/h3-12,18,21H,2,13-17H2,1H3,(H,34,38);2*2-5H,1H3,(H,8,9,10) |

InChI Key |

CCGFTOLSNJBYDV-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Q-203; Q 203; Q203; Q-203 ditosylate; |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Telacebec Ditosylate against Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Telacebec (formerly Q203) is a first-in-class imidazopyridine amide and a clinical-stage drug candidate for the treatment of tuberculosis (TB), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] It exhibits potent bactericidal activity against Mycobacterium tuberculosis by targeting a critical component of the bacterium's energy metabolism. This technical guide provides a comprehensive overview of the mechanism of action of Telacebec ditosylate, detailing its molecular target, the downstream effects of target inhibition, and the experimental methodologies used to elucidate this mechanism. Quantitative data from preclinical and clinical studies are summarized, and key experimental protocols are provided.

Core Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

Telacebec's primary mechanism of action is the inhibition of the Mycobacterium tuberculosis electron transport chain (ETC), a fundamental pathway for adenosine triphosphate (ATP) synthesis.[2] Specifically, Telacebec targets the cytochrome bc1 complex (Complex III) , a crucial enzyme in the respiratory chain.[3][4]

Molecular Target: The QcrB Subunit

The specific molecular target of Telacebec within the cytochrome bc1 complex is the QcrB subunit (encoded by the qcrB gene) .[1][5] This was identified through the generation of spontaneous drug-resistant mutants, which consistently harbored single amino acid substitutions in the qcrB gene.[1] Telacebec binds to the quinol oxidation (Qp) site of QcrB, preventing the oxidation of menaquinol and thereby blocking the transfer of electrons to the subsequent components of the ETC.[6]

Disruption of the Electron Transport Chain and ATP Synthesis

The cytochrome bc1 complex, in conjunction with the cytochrome aa3 oxidase (Complex IV), forms the cytochrome bcc:aa3 supercomplex, a primary terminal oxidase in M. tuberculosis.[4] By inhibiting QcrB, Telacebec effectively blocks this main respiratory pathway. This disruption of electron flow leads to a rapid depletion of intracellular ATP levels, ultimately resulting in bacterial cell death.[7]

M. tuberculosis possesses an alternative terminal oxidase, the cytochrome bd oxidase, which can partially compensate for the inhibition of the cytochrome bcc:aa3 supercomplex.[1] This explains why Telacebec is primarily bacteriostatic against wild-type M. tuberculosis under certain conditions. However, in strains lacking a functional cytochrome bd oxidase, Telacebec exhibits potent bactericidal activity.[8]

Quantitative Data

The following tables summarize key quantitative data for Telacebec, derived from various preclinical and clinical studies.

Table 1: In Vitro Activity of Telacebec

| Parameter | Value | Cell Type/Strain | Reference |

| MIC₅₀ | 2.7 nM | M. tuberculosis H37Rv (in culture broth) | [1][7] |

| MIC₅₀ | 0.28 nM | M. tuberculosis H37Rv (intracellular, in macrophages) | [1] |

| MIC | 3.0 - 7.4 nM | Isoniazid, rifampicin, and fluoroquinolone-resistant M. tuberculosis strains | [7] |

| IC₅₀ (Oxygen Respiration) | 3.1 nM | M. tuberculosis H37RvΔcydAB | [1] |

| Frequency of Resistance | 2.4 x 10⁻⁸ | M. tuberculosis | [5] |

Table 2: Pharmacokinetic Parameters of Telacebec in Healthy Volunteers (Phase 1b, Multiple Ascending Doses for 14 Days)

| Dose | Cmax (ng/mL) | AUCτ (ng·h/mL) |

| 20 mg | 76.43 | 538.94 |

| 50 mg | 205.50 | 1634.56 |

| 100 mg | 415.33 | 3449.61 |

| 160 mg | 621.17 | 5258.91 |

| 250 mg | 988.00 | 7635.03 |

| 320 mg | 1502.33 | 10098.47 |

| Data from a Phase 1b clinical trial (NCT02858973). Cmax (maximum plasma concentration) and AUCτ (area under the plasma concentration-time curve over a dosing interval) are presented as mean values.[7] |

Table 3: In Vivo Efficacy of Telacebec in a Murine Model of Chronic Tuberculosis

| Dose (mg/kg) | Treatment Duration | Log₁₀ CFU Reduction in Lungs |

| 0.4 | 4 weeks | ~1.0 |

| 2 | 4 weeks | ~2.0 |

| 10 | 4 weeks | ~3.0 |

| Data from a chronic tuberculosis BALB/c mouse model infected with M. tuberculosis H37Rv.[1] |

Signaling Pathways and Experimental Workflows

Diagram 1: Telacebec's Mechanism of Action

Caption: Telacebec inhibits the QcrB subunit of the cytochrome bc1 complex, blocking the main electron transport chain pathway and leading to ATP depletion and bacterial cell death.

Diagram 2: Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of Telacebec against M. tuberculosis.

Detailed Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Agar Proportion Method

This protocol is adapted from methodologies used in preclinical studies of Telacebec.[8]

-

Media Preparation: Middlebrook 7H11 agar supplemented with 10% (v/v) oleic acid-albumin-dextrose-catalase (OADC) and 0.5% (v/v) glycerol is used.

-

Drug Preparation: A stock solution of Telacebec is prepared in dimethyl sulfoxide (DMSO). Serial twofold dilutions are made and added to the molten agar to achieve final concentrations typically ranging from 1 to 64 ng/mL.

-

Inoculum Preparation: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth with 0.05% Tween 80 and 10% OADC to mid-log phase (OD₆₀₀ ≈ 1). The culture is diluted to approximately 10⁵ CFU/mL.

-

Inoculation: The diluted bacterial suspension is inoculated onto the surface of the Telacebec-containing and drug-free control agar plates.

-

Incubation: Plates are incubated at 37°C for 18 days.

-

Reading and Interpretation: The MIC is defined as the lowest concentration of Telacebec that inhibits ≥99% of the bacterial growth compared to the drug-free control.

Intracellular Activity Assay in THP-1 Macrophages

This protocol is a synthesized representation based on common practices for assessing intracellular activity of anti-TB drugs.[9][10]

-

Cell Culture and Differentiation: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. Cells are seeded in 24-well plates and differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

Infection: Differentiated THP-1 macrophages are infected with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 5:1 (bacteria to macrophages) for 4 hours.

-

Removal of Extracellular Bacteria: After the infection period, the cell monolayers are washed with fresh medium, and gentamicin is added for 1 hour to kill any remaining extracellular bacteria.

-

Drug Treatment: The medium is replaced with fresh medium containing various concentrations of Telacebec.

-

Incubation: The infected and treated cells are incubated for a defined period (e.g., 4 days).

-

Quantification of Intracellular Bacteria: At the end of the incubation, the macrophages are lysed with a solution of Triton X-100 or saponin. The lysate is serially diluted and plated on Middlebrook 7H11 agar to determine the number of viable intracellular bacteria (CFU).

In Vivo Efficacy in a Chronic Murine Tuberculosis Model

This protocol is based on established mouse models for TB drug efficacy testing.[8][11]

-

Animal Model: Female BALB/c mice (6-8 weeks old) are used.

-

Infection: Mice are infected via the aerosol route with a low dose of M. tuberculosis H37Rv to establish a chronic infection in the lungs.

-

Treatment: Treatment is initiated several weeks post-infection when a stable bacterial load is established in the lungs. Telacebec is formulated in a suitable vehicle (e.g., 0.5% hydroxyethyl cellulose with 0.1% Tween 80) and administered orally by gavage, typically once daily for 5 days a week.

-

Assessment of Bacterial Load: At various time points during and after treatment, cohorts of mice are euthanized. The lungs are aseptically removed, homogenized, and serial dilutions of the homogenates are plated on Middlebrook 7H11 agar.

-

CFU Enumeration: After 3-4 weeks of incubation at 37°C, the number of colonies is counted, and the bacterial load in the lungs is expressed as log₁₀ CFU.

ATP Depletion Assay

This protocol is based on commercially available kits for measuring bacterial ATP levels.[12]

-

Bacterial Culture: M. tuberculosis is grown to mid-log phase in Middlebrook 7H9 broth.

-

Drug Exposure: The bacterial culture is treated with different concentrations of Telacebec for a specified duration (e.g., 30 hours).

-

ATP Measurement: A commercially available bacterial ATP measurement kit (e.g., BacTiter-Glo™ Microbial Cell Viability Assay) is used according to the manufacturer's instructions. This typically involves adding a reagent that lyses the bacteria and generates a luminescent signal proportional to the amount of ATP present.

-

Data Analysis: The luminescence is measured using a luminometer, and the ATP levels in the treated samples are compared to those in untreated controls.

Resistance Mechanisms

Resistance to Telacebec in M. tuberculosis is primarily associated with mutations in the qcrB gene .[1] Specific single nucleotide polymorphisms that result in amino acid substitutions in the QcrB protein have been identified in resistant mutants. Commonly observed mutations include T313A and T313I .[13] These mutations likely alter the binding site of Telacebec, reducing its inhibitory activity.

Conclusion

This compound represents a promising new class of anti-tuberculosis agents with a novel mechanism of action. Its potent inhibition of the cytochrome bc1 complex, leading to ATP depletion, is effective against both drug-susceptible and drug-resistant strains of M. tuberculosis. The detailed understanding of its mechanism of action, supported by the quantitative data and experimental protocols outlined in this guide, provides a solid foundation for its continued development and potential integration into future tuberculosis treatment regimens. Further research into combination therapies and strategies to overcome potential resistance will be crucial for realizing the full therapeutic potential of Telacebec.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Telacebec (Q203) | Qurient [qurient.com]

- 3. Telacebec (Q203) | Working Group for New TB Drugs [newtbdrugs.org]

- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 5. Portico [access.portico.org]

- 6. Prediction of QcrB Inhibition as a Measure of Antitubercular Activity with Machine Learning Protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Safety, Tolerability, Pharmacokinetics, and Metabolism of Telacebec (Q203) for the Treatment of Tuberculosis: a Randomized, Placebo-Controlled, Multiple Ascending Dose Phase 1B Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unprecedented in vivo activity of telacebec against Mycobacterium leprae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intracellular Accumulation of Novel and Clinically Used TB Drugs Potentiates Intracellular Synergy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mycobacterium tuberculosis Infection of THP-1 Cells: A Model for High Content Analysis of Intracellular Growth and Drug Susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The QcrB Inhibitors TB47 and Telacebec Do Not Potentiate the Activity of Clofazimine in Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure of mycobacterial CIII2CIV2 respiratory supercomplex bound to the tuberculosis drug candidate telacebec (Q203) - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of Telacebec (Q203) Ditosylate Against Mycobacterium tuberculosis Clinical Isolates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tuberculosis (TB), particularly its multidrug-resistant (MDR) and extensively drug-resistant (XDR) forms, remains a formidable global health challenge, necessitating the development of novel therapeutics with unique mechanisms of action. Telacebec (formerly Q203) is a first-in-class imidazopyridine amide compound that has emerged as a potent clinical candidate for treating both drug-susceptible and drug-resistant TB.[1][2][3] This technical guide provides a comprehensive overview of the in vitro activity of Telacebec ditosylate, focusing on its mechanism of action, potency against a range of Mycobacterium tuberculosis (M. tuberculosis) clinical isolates, and the experimental protocols used for its evaluation.

Mechanism of Action: Targeting Cellular Respiration

Telacebec exerts its potent bactericidal effect by targeting the energy metabolism of M. tuberculosis.[4] Specifically, it inhibits the QcrB subunit of the cytochrome bc1 complex (Complex III) in the electron transport chain.[2][5] This inhibition blocks oxidative phosphorylation, disrupting the bacterium's ability to generate adenosine triphosphate (ATP), which is essential for cellular processes.[1][4][6] The depletion of intracellular ATP ultimately leads to bacterial cell death.[4] Notably, the mycobacterial cytochrome bc1 complex target has no known human homolog, suggesting a low potential for off-target toxicity in humans.

Caption: Telacebec inhibits the QcrB subunit of the cytochrome bc1 complex, blocking ATP synthesis.

In Vitro Potency Against M. tuberculosis Isolates

Telacebec has demonstrated exceptional potency against a wide spectrum of M. tuberculosis strains in vitro. It effectively inhibits the growth of drug-susceptible, MDR, and XDR clinical isolates, with Minimum Inhibitory Concentration (MIC) values typically in the low nanomolar range.[3][7][8] Its activity is conserved across various clinical isolates, including those belonging to the Beijing family.[4]

Table 1: Summary of Telacebec MIC Values against M. tuberculosis

| Strain Type | Strain/Isolate | Assay Medium | MIC₅₀ (nM) | MIC₉₀ (nM) | Reference |

| Reference Strain | H37Rv | Culture Broth | 2.7 | - | [9] |

| Reference Strain | H37Rv | Intramacrophage | 0.28 | - | |

| Clinical Isolates | Various Lineages | Culture Broth | 1.5 - 2.8 | - | [10] |

| Drug-Resistant | Isoniazid, Rifampicin, Fluoroquinolone Resistant | Culture Broth | 3.0 - 7.4 | - | |

| MDR/XDR | Clinical Isolates (Beijing family) | Culture Broth | - | Conserved | [4] |

MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of organisms. MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of organisms.

Experimental Protocols

Standardized methodologies are crucial for assessing the in vitro activity of anti-TB agents. The following sections detail common protocols used in the evaluation of Telacebec.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of Telacebec is frequently determined using the Resazurin Microtiter Assay (REMA), a colorimetric method that assesses cell viability.[6][11]

Protocol: Resazurin Microtiter Assay (REMA)

-

M. tuberculosis Culture: Grow M. tuberculosis strains (e.g., H37Rv or clinical isolates) in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase) to mid-log phase.

-

Drug Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate using 7H9 broth.

-

Inoculation: Adjust the bacterial culture to a standardized optical density (e.g., OD₆₀₀ of 0.0025) and add it to the wells containing the drug dilutions.[6] Include positive (no drug) and negative (no bacteria) controls.

-

Incubation: Incubate the plates at 37°C for a specified period, typically 7 days.[6]

-

Resazurin Addition: Add a sterile solution of resazurin dye (e.g., 0.025% wt/vol) to each well.[6] Resazurin (blue) is reduced to the fluorescent, pink-colored resorufin by metabolically active cells.

-

Second Incubation: Incubate the plates overnight.[6]

-

Reading Results: Determine the MIC as the lowest drug concentration that prevents the color change from blue to pink. Fluorescence can also be measured using a microplate reader (excitation ~560 nm, emission ~590 nm).[6]

Intracellular Activity Assay (Macrophage Model)

Assessing the activity of a compound against intracellular mycobacteria is critical, as M. tuberculosis is a facultative intracellular pathogen.

Protocol: Macrophage Infection Model

-

Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) in an appropriate medium.[12]

-

Infection: Infect the macrophage monolayer with an M. tuberculosis strain (e.g., H37Rv expressing GFP) at a defined multiplicity of infection (MOI), such as 2:1.[12]

-

Drug Treatment: After allowing for phagocytosis, wash the cells to remove extracellular bacteria and add fresh medium containing serial dilutions of Telacebec.

-

Incubation: Incubate the infected, treated cells for a period of 5 days.[12]

-

Assessment of Bacterial Viability: Determine the extent of bacterial inhibition. This can be done by:

-

Fluorescence Microscopy: Staining macrophages (e.g., with Syto 60) and visualizing the reduction in GFP-expressing bacteria.[12]

-

Colony Forming Unit (CFU) Enumeration: Lysing the macrophages at various time points and plating the lysate on solid medium (e.g., Middlebrook 7H10 agar) to count viable bacteria.

-

Caption: A typical workflow for determining the MIC of Telacebec using the REMA method.

Synergy and Combination Studies

To develop shorter and more effective TB regimens, the interaction of new drug candidates with existing and other investigational drugs is evaluated. Checkerboard assays are commonly used to determine if drug combinations are synergistic, additive, or antagonistic.[6][11]

Table 2: In Vitro Interaction of Telacebec with Other Anti-TB Agents

| Drug Combination | Interaction Profile | Methodology | Reference |

| Telacebec + Bedaquiline | Synergistic | Murine Model | [1] |

| Telacebec + PBTZ169 | Synergistic (FICI = 0.5) | Checkerboard (REMA) | [11][13] |

| Telacebec + Isoniazid | Additive | Checkerboard (REMA) | [13] |

| Telacebec + Rifampin | Additive | Checkerboard (REMA) | [6] |

| Telacebec + Linezolid | Additive | Checkerboard (REMA) | [6] |

FICI: Fractional Inhibitory Concentration Index. A FICI of ≤ 0.5 is typically defined as synergy.

Studies have shown that combining Telacebec with another respiratory chain inhibitor, bedaquiline (which targets ATP synthase), can have a synergistic effect.[1] A particularly strong synergistic interaction has been observed between Telacebec and PBTZ169.[11] Most other combinations tested have shown additive effects, with no antagonism observed.[6][13]

Conclusion

This compound is a highly potent, first-in-class anti-tuberculosis agent with a novel mechanism of action. Extensive in vitro studies have consistently demonstrated its exceptional activity in the low nanomolar range against drug-susceptible, MDR, and XDR M. tuberculosis clinical isolates, both in culture broth and within macrophages.[4][7] Its unique targeting of the cytochrome bc1 complex, coupled with favorable synergistic and additive interactions with other anti-TB drugs, positions Telacebec as a cornerstone candidate for future, potentially shorter and more effective, universal TB treatment regimens.[1] The standardized protocols outlined in this guide provide a framework for the continued evaluation and development of this promising therapeutic.

References

- 1. Telacebec (Q203) | Qurient [qurient.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Safety, Tolerability, Pharmacokinetics, and Metabolism of Telacebec (Q203) for the Treatment of Tuberculosis: a Randomized, Placebo-Controlled, Multiple Ascending Dose Phase 1B Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synergistic Effect of Q203 Combined with PBTZ169 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Safety, Tolerability, and Pharmacokinetics of Telacebec (Q203), a New Antituberculosis Agent, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medkoo.com [medkoo.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Portico [access.portico.org]

- 11. journals.asm.org [journals.asm.org]

- 12. selleckchem.com [selleckchem.com]

- 13. researchgate.net [researchgate.net]

Telacebec Ditosylate (Q203): A Preclinical Overview of a Novel Anti-Tuberculosis Candidate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preclinical data available for Telacebec ditosylate (formerly known as Q203), a first-in-class imidazopyridine amide compound under investigation for the treatment of tuberculosis (TB). Telacebec presents a promising therapeutic option due to its novel mechanism of action, potent activity against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, and a favorable preclinical safety profile.

Mechanism of Action

This compound exerts its bactericidal effect by targeting the energy metabolism of Mycobacterium tuberculosis. Specifically, it inhibits the QcrB subunit of the cytochrome bc1:aa3 complex (Complex III) in the electron transport chain.[1][2] This inhibition blocks oxidative phosphorylation, leading to a rapid depletion of intracellular adenosine triphosphate (ATP) and subsequent bacterial cell death.[2][3][4] A key advantage of this target is the absence of a known human homolog, suggesting a lower potential for on-target toxicity in humans.

Preclinical Efficacy

The efficacy of Telacebec has been demonstrated in both in vitro and in vivo preclinical models.

Telacebec exhibits potent activity against M. tuberculosis, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) clinical isolates, with minimum inhibitory concentrations (MIC) in the low nanomolar range.[3][5][6][7][8] Its potency is notably enhanced against intracellular mycobacteria within macrophages.[3]

| Assay Type | M. tuberculosis Strain | MIC50 / MIC90 | Reference |

| Broth Culture | H37Rv | 2.7 nM (MIC50) | [3][5] |

| Intracellular (in macrophages) | H37Rv | 0.28 nM | |

| Broth Culture | MDR and XDR Clinical Isolates | Low nanomolar range (MIC90 conserved) | [3][6][8] |

| Broth Culture | Isoniazid, Rifampicin, Fluoroquinolone resistant strains | 3.0 to 7.4 nM | [3] |

In established BALB/c mouse models of tuberculosis, Telacebec has demonstrated significant bactericidal activity at low doses.[6][8][9] It has shown efficacy as a monotherapy and in combination with other anti-TB agents.[1][9]

| Animal Model | M. tuberculosis Strain | Dosage | Key Findings | Reference |

| BALB/c Mice | Not Specified | < 1 mg/kg | Efficacious in a mouse model of tuberculosis. | [6][7][8] |

| BALB/c Mice | H37Rv and HN878 | Not Specified | Highly bactericidal in combination with a diarylquinoline (DARQ) and clofazimine. More effective against the HN878 strain. | [1][9][10] |

| Murine Model | M. ulcerans | 10 mg/kg (in combination) | Sterilizing activity in combination regimens after 2 weeks of daily treatment. | [11] |

| Murine Model | M. ulcerans | Not Specified | High bactericidal activity as monotherapy. | [11] |

Experimental Protocols & Workflows

Detailed methodologies are crucial for the interpretation and replication of preclinical findings.

The MIC of Telacebec against M. tuberculosis is typically determined using a broth microdilution method. A standardized inoculum of the mycobacterial strain is added to 96-well plates containing serial dilutions of Telacebec in a suitable culture medium (e.g., Middlebrook 7H9 broth). The plates are incubated at 37°C, and growth inhibition is assessed visually or by measuring optical density after a defined period. The MIC is defined as the lowest concentration of the drug that inhibits visible growth.

The workflow for evaluating the in vivo efficacy of Telacebec typically follows the steps outlined below. BALB/c mice are the most commonly used strain for these studies.

Preclinical Safety and Pharmacokinetics

Preclinical studies, along with early-phase human trials, have provided initial insights into the safety and pharmacokinetic profile of Telacebec.

Pharmacokinetic studies in healthy human volunteers have shown that Telacebec is rapidly absorbed after oral administration.[12] Its exposure (AUC) is approximately dose-proportional.[12][13] A significant food effect has been observed, with a high-fat meal increasing plasma concentrations.[12][13][14]

| Parameter | Value / Observation | Conditions | Reference |

| Tmax (Time to Cmax) | 2.0 - 3.5 hours | Single oral dose (10-800 mg), fasted | [12][13][14] |

| Tmax (Time to Cmax) | 4.5 hours | With high-fat meal | [12][13][14] |

| Half-life (t1/2) | 21.13 h to 150.79 h | Dose-dependent (100 mg to 800 mg) | [12] |

| Cmax | 18.0 ng/mL to 276.0 ng/mL | Dose-dependent (10 mg to 800 mg) | [12] |

| Food Effect | Cmax increased ~3.9-fold | With high-fat meal vs. fasted | [12][13][14] |

| Metabolism | High metabolic stability in human microsomes and hepatocytes. Low potential for drug-drug interactions via cytochrome P450 inhibition/induction. | In vitro studies | [3] |

Preclinical assessments indicated a favorable safety profile for Telacebec, noting it was not cytotoxic and had a low risk for cardiotoxicity and genotoxicity.[15] These findings have been supported by Phase 1a and 1b clinical trials in healthy volunteers, where the drug was well-tolerated.

| Study Type | Dosage | Key Safety Findings | Reference |

| Preclinical Toxicology | Not Specified | Low risk for cardiotoxicity and genotoxicity; not cytotoxic. | [15] |

| Phase 1a (Single Ascending Dose) | 10 mg to 800 mg | Well-tolerated; no significant or serious adverse events reported. No abnormalities in ECG observed. | [12][13][14][16] |

| Phase 1b (Multiple Ascending Dose) | Up to 320 mg/day for 14 days | Favorable safety and tolerability. | [3][17] |

| Phase 2a (TB Patients) | 100 mg, 200 mg, 300 mg | Safe and well-tolerated across all doses. | [18] |

Conclusion

The preclinical data for this compound strongly support its continued development as a novel anti-tuberculosis agent. Its potent in vitro and in vivo efficacy against both drug-susceptible and resistant strains of M. tuberculosis, combined with a promising safety and pharmacokinetic profile, highlights its potential to be a valuable component of future TB treatment regimens. Further clinical investigation in combination with other agents is warranted to fully realize its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Safety, Tolerability, Pharmacokinetics, and Metabolism of Telacebec (Q203) for the Treatment of Tuberculosis: a Randomized, Placebo-Controlled, Multiple Ascending Dose Phase 1B Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. qurient.com [qurient.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis | Semantic Scholar [semanticscholar.org]

- 7. medkoo.com [medkoo.com]

- 8. Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 10. Contribution of telacebec to novel drug regimens in a murine tuberculosis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Safety, Tolerability, and Pharmacokinetics of Telacebec (Q203), a New Antituberculosis Agent, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pure.skku.edu [pure.skku.edu]

- 14. Safety, Tolerability, and Pharmacokinetics of Telacebec (Q203), a New Antituberculosis Agent, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 16. researchgate.net [researchgate.net]

- 17. biorxiv.org [biorxiv.org]

- 18. Telacebec (Q203) | Working Group for New TB Drugs [newtbdrugs.org]

Telacebec Ditosylate: A Technical Deep Dive into its Potent Activity Against Mycobacterium ulcerans and Other Mycobacterial Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telacebec (formerly Q203), an imidazopyridine amide compound, represents a novel class of antimycobacterial agents with a unique mechanism of action.[1] It is a first-in-class drug candidate that targets the cytochrome bc1 complex (specifically the QcrB subunit) of the mycobacterial respiratory chain, leading to the depletion of adenosine triphosphate (ATP) and subsequent inhibition of bacterial growth.[1][2][3][4] While initially developed for tuberculosis, extensive research has demonstrated its remarkable potency against other mycobacterial species, most notably Mycobacterium ulcerans, the causative agent of Buruli ulcer.[2][5][6][7][8] This technical guide provides an in-depth analysis of telacebec's activity against M. ulcerans and other non-tuberculous mycobacteria (NTM), summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action.

Quantitative Analysis of In Vitro Activity

Telacebec exhibits exceptionally potent in vitro activity against Mycobacterium ulcerans. This high susceptibility is attributed to a naturally occurring mutation in the cydA gene of most M. ulcerans strains, which renders the alternative cytochrome bd oxidase nonfunctional.[7][9] This makes the bacterium entirely dependent on the cytochrome bc1:aa3 complex for respiration, the very target of telacebec.

In contrast, its activity against other NTM species is more varied. For instance, species like Mycobacterium smegmatis show very little sensitivity to telacebec, which is attributed to their ability to upregulate both cytochrome bcc and the alternative cytochrome bd oxidase in response to the drug.[10][11]

Table 1: Minimum Inhibitory Concentration (MIC) of Telacebec Against Mycobacterium ulcerans

| M. ulcerans Strain | MIC (µg/mL) | MIC (nM) | Reference(s) |

| Not Specified | 0.000075 - 0.00015 | 0.13 - 0.27 | [7] |

| Not Specified | 0.075 - 0.15 ng/mL | 0.13 - 0.27 | [9] |

Table 2: Minimum Inhibitory Concentration (MIC) of Telacebec Against Other Mycobacterial Species

| Mycobacterial Species | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |

| Mycobacterium tuberculosis H37Rv | 0.0000027 (2.7 nM) | - | [3][12] |

| Multidrug-Resistant M. tuberculosis (MDR-TB) | 0.008 | 0.008 | [13] |

| Extensively Drug-Resistant M. tuberculosis (XDR-TB) | 0.008 | 0.008 | [13] |

| Mycobacterium avium | >16 | >16 | [13] |

| Mycobacterium intracellulare | >16 | >16 | [13] |

| Mycobacterium fortuitum | >16 | >16 | [13] |

| Mycobacterium abscessus | >16 | >16 | [13] |

| Mycobacterium leprae | - | - | [14] |

Mechanism of Action: Targeting the Electron Transport Chain

Telacebec's primary target is the QcrB subunit of the cytochrome bc1 complex, a critical component of the electron transport chain in mycobacteria. By binding to QcrB, telacebec blocks the transfer of electrons, thereby inhibiting oxidative phosphorylation and ATP synthesis.[1] This disruption of the bacterium's energy production machinery is the basis for its potent bactericidal activity.

References

- 1. researchgate.net [researchgate.net]

- 2. Telacebec (Q203) | Qurient [qurient.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Telacebec (Q203) | Working Group for New TB Drugs [newtbdrugs.org]

- 5. doaj.org [doaj.org]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. Telacebec for Ultrashort Treatment of Buruli Ulcer in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Telacebec (Q203)-containing intermittent oral regimens sterilized mice infected with Mycobacterium ulcerans after only 16 doses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Response of Mycobacterium smegmatis to the Cytochrome bcc Inhibitor Q203 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Bipolar Distribution of Minimum Inhibitory Concentration of Q203 Across Mycobacterial Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Unprecedented in vivo activity of telacebec against Mycobacterium leprae - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetic Profile of Telacebec Ditosylate in Preclinical Animal Models: A Technical Overview

Introduction

Telacebec (formerly Q203) is a first-in-class imidazopyridine amide antibiotic currently under clinical development for the treatment of tuberculosis (TB), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] Its novel mechanism of action, targeting the energy metabolism of Mycobacterium tuberculosis, makes it a promising candidate to address the urgent need for new anti-TB therapies.[3][4] Understanding the pharmacokinetic (PK) profile—the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate—in preclinical animal models is a critical step in its development. This document provides an in-depth technical guide to the pharmacokinetic profile of Telacebec ditosylate in key animal models, summarizes quantitative data, details relevant experimental protocols, and visualizes its mechanism of action and analytical workflows.

Mechanism of Action

Telacebec exerts its bactericidal effect by inhibiting the cytochrome bc1 complex (specifically the QcrB subunit) of the electron transport chain in Mycobacterium tuberculosis.[1][4] This inhibition disrupts the oxidative phosphorylation pathway, which is essential for generating adenosine triphosphate (ATP), the primary energy currency of the cell.[2][3] The resulting depletion of intracellular ATP leads to bacterial cell death.[2][4] This targeted action is highly specific to the mycobacterial respiratory chain, contributing to its favorable safety profile.[4]

Pharmacokinetic Profile in Animal Models

The pharmacokinetics of Telacebec have been evaluated in multiple animal species, including mice, rats, and dogs, to characterize its behavior and support human dose predictions.[5][6] These preclinical studies have demonstrated favorable properties, including good oral bioavailability and a half-life suitable for once-daily dosing.[7]

Data Summary

A population pharmacokinetic model was developed using preclinical data from mice, rats, and dogs following both intravenous and oral administration to characterize the disposition of Telacebec and enable interspecies scaling.[5][6][8] The parameters derived from this integrated modeling approach are crucial for predicting human pharmacokinetics. While specific, granular PK values from individual preclinical studies are not fully published, the modeling studies provide a consolidated view of the drug's disposition.[5]

Table 1: Summary of Telacebec Disposition Parameters Across Species (Allometric Scaling Model)

| Parameter | Definition | Allometric Coefficient (a) | Allometric Exponent (b) |

| V1 | Volume of distribution (Central) | 0.5543 | 0.7942 |

| V2 | Volume of distribution (Peripheral 1) | 1.0000 | 0.8882 |

| CL | Clearance | - | - |

| Absolute Bioavailability | Fraction of oral dose reaching circulation | ~90.7% (in mice)[9] | - |

Note: Data derived from a population pharmacokinetic model integrating data from mice, rats, and dogs.[5] Coefficients and exponents relate PK parameters to body weight in the form of Parameter = a * (Body Weight)^b. Specific clearance coefficients were not detailed in the publication. The mouse bioavailability is from a separate nonclinical study.[9]

Key Pharmacokinetic Characteristics

-

Absorption: Following oral administration, Telacebec is rapidly absorbed, reaching maximum plasma concentrations (Cmax) within 2.0 to 3.5 hours in initial human trials, a characteristic often reflective of preclinical models.[7]

-

Distribution: The drug exhibits a multi-compartment distribution pattern, as suggested by the population PK model which required central and peripheral volumes of distribution (V1, V2, V3) for an accurate fit.[5]

-

Metabolism: Preclinical studies have shown that Telacebec has high metabolic stability in liver microsomes and cryopreserved hepatocytes from rats, dogs, monkeys, and humans.[2] In plasma samples, Telacebec was found to be the primary circulating entity with no significant metabolites identified.[2]

-

Efficacy in Animal Models: In a chronic mouse model of tuberculosis, Telacebec treatment at doses ranging from 0.4 to 10 mg/kg resulted in significant reductions in bacterial load.[2] Furthermore, in a mouse footpad model for Buruli ulcer (Mycobacterium ulcerans), doses of 2 to 10 mg/kg produced plasma concentrations comparable to 100 to 300 mg doses in humans, demonstrating potent bactericidal activity.[10][11]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of a drug's pharmacokinetic profile. The following sections describe representative protocols for in vivo studies and bioanalytical sample analysis.

In Vivo Pharmacokinetic Study Protocol (Representative)

A typical preclinical PK study for a compound like Telacebec would follow the workflow below.

-

Animal Models: Male and female BALB/c mice (6-8 weeks old) or Sprague-Dawley rats (250-300g) are used. Animals are housed in controlled environments with standard diet and water ad libitum.

-

Drug Formulation: For oral (PO) administration, this compound is formulated as a suspension in a vehicle such as 0.5% methylcellulose with 0.1% Tween 80. For intravenous (IV) administration, a solubilizing vehicle like a mixture of DMSO, PEG300, and water is used.[12]

-

Dosing:

-

Oral: Animals receive a single dose (e.g., 10 mg/kg) via oral gavage.

-

Intravenous: Animals receive a single dose (e.g., 1-2 mg/kg) via tail vein injection.

-

-

Blood Sampling:

-

Serial blood samples (~50-100 µL) are collected at specified time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

-

Collection occurs via methods such as tail vein or saphenous vein puncture.

-

Samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA).

-

-

Plasma Processing: Blood samples are immediately centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) to separate plasma. The resulting plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS (Representative)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard for quantifying drug concentrations in biological matrices due to its high sensitivity and specificity.[13][14]

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples and an internal standard (IS) stock solution.

-

To 50 µL of plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing the IS.

-

Vortex the mixture for 1-2 minutes to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Transfer the clear supernatant to a 96-well plate or autosampler vials for injection.

-

-

Chromatographic Conditions:

-

LC System: UHPLC system.

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A linear gradient from low to high organic phase (Mobile Phase B) to elute Telacebec and separate it from matrix components.

-

-

Mass Spectrometric Conditions:

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for both Telacebec and its IS, ensuring high selectivity and accurate quantification.

-

-

Data Analysis:

-

A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.

-

The concentration of Telacebec in the unknown samples is determined from this curve.

-

Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) are calculated using non-compartmental analysis software such as Phoenix WinNonlin.[7]

-

Conclusion

Preclinical pharmacokinetic studies in various animal models have established that this compound possesses a promising profile for further development as an anti-tuberculosis agent. It demonstrates high metabolic stability, good oral absorption characteristics, and a pharmacokinetic profile amenable to once-daily dosing.[2][7] The data gathered from these mouse, rat, and dog models have been instrumental in building robust population PK models, which successfully predicted human pharmacokinetics and informed the design of Phase 1 clinical trials.[5][8] These favorable ADME properties, combined with its potent and novel mechanism of action, underscore the potential of Telacebec as a critical component of future TB treatment regimens.

References

- 1. researchgate.net [researchgate.net]

- 2. Safety, Tolerability, Pharmacokinetics, and Metabolism of Telacebec (Q203) for the Treatment of Tuberculosis: a Randomized, Placebo-Controlled, Multiple Ascending Dose Phase 1B Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Telacebec (Q203) | Qurient [qurient.com]

- 4. journals.asm.org [journals.asm.org]

- 5. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 6. Novel modeling approach integrating population pharmacokinetics and interspecies scaling to predict human pharmacokinetics of the new anti-tuberculosis agent telacebec (Q203) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Safety, Tolerability, and Pharmacokinetics of Telacebec (Q203), a New Antituberculosis Agent, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pure.skku.edu [pure.skku.edu]

- 9. researchgate.net [researchgate.net]

- 10. Telacebec for Ultrashort Treatment of Buruli Ulcer in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Telacebec for Ultrashort Treatment of Buruli Ulcer in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. api.pageplace.de [api.pageplace.de]

- 14. Recent advances in bioanalytical sample preparation for LC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Activity Relationship of Imidazo[1,2-a]pyridine Amides as Potent Anti-Tuberculosis Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of imidazo[1,2-a]pyridine amides, a promising class of compounds in the development of novel therapeutics against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB). This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying mechanisms and workflows to facilitate further research and development in this critical area. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of TB underscores the urgent need for new chemical entities with novel mechanisms of action, and imidazo[1,2-a]pyridine amides have shown significant potential in addressing this global health challenge.[1][2][3]

Core Concepts: Mechanism of Action

Imidazo[1,2-a]pyridine amides primarily exert their anti-tubercular activity by targeting the mycobacterial respiratory chain, a critical pathway for energy production in Mtb.[2][4] Specifically, these compounds are potent inhibitors of the QcrB subunit of the cytochrome bcc complex (also known as Complex III) of the electron transport chain.[2][4] Inhibition of QcrB disrupts the electron flow, leading to a collapse of the proton motive force across the inner membrane and a subsequent depletion of adenosine triphosphate (ATP) synthesis, which is essential for the survival and growth of the bacterium.[2] This targeted mechanism of action is distinct from many current first- and second-line anti-TB drugs, making imidazo[1,2-a]pyridine amides attractive candidates for treating drug-resistant TB.

Structure-Activity Relationship (SAR) Summary

Systematic modifications of the imidazo[1,2-a]pyridine amide scaffold have elucidated key structural features that govern their anti-tubercular potency. The core structure consists of the imidazo[1,2-a]pyridine ring, a carboxamide linker, and a variable side chain.

Key SAR findings from multiple studies are summarized below:

-

Imidazo[1,2-a]pyridine Core: The bicyclic core is essential for activity. Substitutions on this ring system can modulate potency and pharmacokinetic properties. For instance, methylation at the C2 and C7 positions has been shown to yield compounds with potent activity against replicating, non-replicating, MDR, and XDR Mtb strains.[3]

-

Carboxamide Linker: The amide linker at the C3 position is crucial for anti-TB activity. Moving the amide group to the C2 position results in a significant loss of potency.[3]

-

Side Chain: The nature of the substituent on the amide nitrogen (the side chain) is a major determinant of potency.

-

Lipophilicity and Bulk: Generally, bulky and more lipophilic biaryl ether moieties in the side chain lead to nanomolar potency.[2]

-

Carbon Spacer: The length of the carbon spacer between the amide nitrogen and a cyclic aliphatic ring in the side chain influences activity, with a three-carbon spacer often being optimal.[2]

-

Cyclic Aliphatic Rings: The presence of cyclic aliphatic rings on the amide nitrogen is important for maintaining and enhancing activity.[3]

-

Quantitative Data Summary

The following tables summarize the in vitro anti-tubercular activity (Minimum Inhibitory Concentration, MIC) and cytotoxicity (Median Inhibitory Concentration, IC50) of representative imidazo[1,2-a]pyridine amides from various studies.

Table 1: Anti-tubercular Activity of Imidazo[1,2-a]pyridine-3-carboxamides against Mtb H37Rv

| Compound ID | R1 | R2 | R3 (Side Chain) | MIC (µM) | Reference |

| Series 1 | |||||

| Compound A | 2-Me, 7-Me | H | Cyclohexyl | 0.4 - 1.9 | [2] |

| Compound B | 2-Me, 7-Me | H | Adamantyl | 0.4 - 1.9 | [2] |

| Series 2 | |||||

| Compound C | H | H | N-(2-phenoxyethyl) | 0.069 - 0.174 | [2] |

| Compound D | H | H | N-(2-(4-bromophenoxy)ethyl) | 0.069 - 0.174 | [2] |

| Series 3 | |||||

| Q203 | 6-Cl | H | Adamantyl-methoxy-phenyl | <0.03 | [2] |

| Analogue 1 | 2-Me, 7-Me | H | Biaryl ether | ≤0.006 | [2] |

Table 2: Cytotoxicity of Imidazo[1,2-a]pyridine Amides against Mammalian Cell Lines

| Compound ID | Cell Line | IC50 (µM) | Selectivity Index (SI = IC50/MIC) | Reference |

| 2,7-dimethyl series | VERO | >128 | >1024 | [2] |

| N-(2-phenoxyethyl) series | VERO | - | ≥1024 | [2] |

| Compound 15 | VERO | >128 | >1280 | [3] |

| Compound 16 | VERO | >128 | >673 | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR studies of imidazo[1,2-a]pyridine amides are provided below.

General Synthesis of Imidazo[1,2-a]pyridine-3-carboxamides

The synthesis of imidazo[1,2-a]pyridine-3-carboxamides generally follows a multi-step procedure, which can be adapted for solid-phase synthesis for library generation.[5][6]

Step 1: Synthesis of Imidazo[1,2-a]pyridine-3-carboxylic Acid Core

-

A mixture of a substituted 2-aminopyridine and an ethyl α-haloacetoacetate (e.g., ethyl 2-chloroacetoacetate) is refluxed in a suitable solvent like DME.

-

The resulting ethyl imidazo[1,2-a]pyridine-3-carboxylate is then saponified using a base such as lithium hydroxide (LiOH) in ethanol, followed by acidification with HCl to yield the corresponding carboxylic acid.

Step 2: Amide Coupling

-

The imidazo[1,2-a]pyridine-3-carboxylic acid is dissolved in an appropriate solvent like acetonitrile (CH3CN).

-

A coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, like 4-dimethylaminopyridine (DMAP), are added to the solution.

-

The desired amine (R3-NH2) is then added, and the reaction mixture is stirred at room temperature to form the final imidazo[1,2-a]pyridine-3-carboxamide.

-

The product is purified using standard techniques like column chromatography.

In Vitro Anti-tubercular Activity: Microplate Alamar Blue Assay (MABA)

This colorimetric assay is widely used to determine the MIC of compounds against Mtb. It relies on the reduction of the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin by metabolically active cells.

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

-

96-well microplates

-

Test compounds dissolved in DMSO

-

Alamar Blue reagent

-

Positive control (e.g., Isoniazid) and negative control (DMSO)

Procedure:

-

Prepare a suspension of Mtb H37Rv in 7H9 broth and adjust the turbidity to a McFarland standard of 1.0, then dilute 1:50.

-

Dispense 100 µL of sterile deionized water to the outer perimeter wells of the 96-well plate to prevent evaporation.

-

Add 100 µL of 7H9 broth to the remaining wells.

-

Serially dilute the test compounds in the plate, typically in a two-fold dilution series.

-

Inoculate each well (except for the negative control wells) with 100 µL of the Mtb suspension. The final volume in each well should be 200 µL.

-

Seal the plates and incubate at 37°C for 5-7 days.

-

After incubation, add 30 µL of Alamar Blue solution to each well.

-

Re-incubate the plates for 24 hours.

-

Visually assess the color change. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

In Vitro QcrB Inhibition Assay (Oxygen Consumption Assay)

This biochemical assay measures the direct inhibition of the cytochrome bcc complex by monitoring oxygen consumption. The assay typically uses purified enzyme complex from Mtb or a closely related species.

Materials:

-

Purified Mtb cytochrome bcc:aa3 supercomplex

-

Assay buffer (e.g., phosphate buffer with detergent like DDM)

-

Substrate: a menaquinol analogue such as 2,3-dimethyl-1,4-naphthoquinol (DMNQH2)

-

Test compounds dissolved in DMSO

-

Oxygen sensor system (e.g., Clark-type electrode or fluorescence-based sensor)

Procedure:

-

Add the assay buffer to the reaction chamber of the oxygen sensor system and equilibrate to the desired temperature (e.g., 25°C).

-

Add a known concentration of the purified cytochrome bcc:aa3 supercomplex to the chamber.

-

Add the test compound at various concentrations and incubate for a defined period (e.g., 20 minutes) to allow for binding.

-

Initiate the reaction by adding the substrate (DMNQH2).

-

Monitor the rate of oxygen consumption over time.

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric method to assess the cytotoxicity of compounds on mammalian cell lines, which is crucial for determining the selectivity of anti-TB agents.

Materials:

-

Mammalian cell line (e.g., VERO, HepG2, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

-

Seed the cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.[7]

Conclusion

Imidazo[1,2-a]pyridine amides represent a highly promising class of anti-tubercular agents with a well-defined mechanism of action targeting a crucial enzyme in the Mtb respiratory chain. The extensive SAR studies have provided a clear roadmap for the rational design of new analogues with improved potency and drug-like properties. The experimental protocols detailed in this guide offer a framework for the continued evaluation and optimization of these compounds. Further research focusing on enhancing pharmacokinetic profiles while maintaining high potency and selectivity will be critical in advancing these promising candidates towards clinical development for the treatment of drug-sensitive and, most importantly, drug-resistant tuberculosis.

References

- 1. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prediction of QcrB Inhibition as a Measure of Antitubercular Activity with Machine Learning Protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]

- 7. Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Telacebec ditosylate solubility and preparation for in vitro assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telacebec (formerly Q203) is a first-in-class imidazopyridine amide that has shown potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. It functions by targeting the QcrB subunit of the cytochrome bc1 complex (Complex III) in the electron transport chain, thereby inhibiting ATP synthesis and ultimately leading to bacterial cell death.[1] Telacebec is effective against both drug-susceptible and drug-resistant strains of M. tuberculosis. This document provides detailed information on the solubility of Telacebec ditosylate and protocols for its preparation for in vitro assays.

Data Presentation: Solubility of this compound

This compound is a lipophilic compound, and its solubility is a critical factor for the design and execution of in vitro experiments. The following table summarizes the available solubility data. Researchers should note that solubility in aqueous buffers is expected to be low, and the use of organic solvents for stock solutions is necessary.

| Solvent/System | Solubility | Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble | ≥ 20 mg/mL (≥ 35.9 mM) | Ultrasonic assistance may be required for complete dissolution. It is recommended to use freshly opened, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility.[2] |

| Ethanol | Soluble | 8 mg/mL | - |

| Water | Insoluble | - | - |

| Phosphate Buffered Saline (PBS) | Presumed to be poorly soluble | Data not available | As a lipophilic compound, this compound is expected to have very low solubility in aqueous buffers like PBS. |

| Tris Buffer | Presumed to be poorly soluble | Data not available | Similar to PBS, low solubility is expected in Tris buffer. |

| In vivo formulation (example) | Suspension | 0.35 mg/mL | A stock solution in DMSO can be further diluted with co-solvents. For example, a 7 mg/mL DMSO stock can be diluted by adding it to a solution of PEG300, followed by Tween80 and finally ddH2O. This should be prepared fresh. |

Note: When preparing dilutions from a DMSO stock solution into aqueous media for in vitro assays, it is crucial to ensure that the final concentration of DMSO is kept low (typically ≤ 1%) to avoid solvent-induced cytotoxicity or other off-target effects. If precipitation is observed upon dilution, adjusting the stock solution concentration or the dilution method may be necessary.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be used for subsequent dilutions for various in vitro assays.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, DNase/RNase-free microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO based on the molecular weight of this compound).

-

Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonicate the tube in an ultrasonic bath for 5-10 minutes.

-

Visually inspect the solution to ensure it is clear and free of any particulate matter.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C or -80°C for long-term storage.

Protocol for Minimum Inhibitory Concentration (MIC) Assay against Mycobacterium tuberculosis

This protocol is based on the broth microdilution method and is adapted for lipophilic compounds like this compound.

Materials:

-

This compound stock solution (in DMSO)

-

Mycobacterium tuberculosis H37Rv (or other strains of interest)

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)

-

Sterile 96-well U-bottom plates

-

Sterile saline with 0.05% Tween 80

-

McFarland standard (0.5)

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

a. Preparation of Bacterial Inoculum:

-

Grow M. tuberculosis in Middlebrook 7H9 broth until it reaches the mid-logarithmic phase of growth.

-

Harvest the bacterial cells by centrifugation.

-

Wash the bacterial pellet with sterile saline containing 0.05% Tween 80.

-

Resuspend the pellet in the same saline solution and vortex with glass beads to break up clumps.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁷ to 1 x 10⁸ CFU/mL.

-

Prepare the final inoculum by diluting this suspension in Middlebrook 7H9 broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

b. Preparation of this compound Dilutions:

-

Perform serial two-fold dilutions of the this compound stock solution in Middlebrook 7H9 broth in a separate 96-well plate or in tubes.

-

Ensure that the highest concentration of Telacebec tested is sufficient to inhibit bacterial growth and that the final DMSO concentration in all wells (including the drug-free control) is consistent and does not exceed 0.5-1%.

c. MIC Plate Setup:

-

Add 100 µL of the appropriate this compound dilution to each well of a sterile 96-well U-bottom plate.

-

Include a positive control well containing 100 µL of drug-free broth and a negative control well (sterility control) with 100 µL of uninoculated broth.

-

Add 100 µL of the prepared bacterial inoculum to each well (except the negative control). The final volume in each well will be 200 µL.

d. Incubation and Reading:

-

Seal the 96-well plate with a breathable membrane or place it in a secondary container to prevent evaporation and contamination.

-

Incubate the plate at 37°C for 7-14 days.

-

The MIC is defined as the lowest concentration of this compound that results in no visible growth of M. tuberculosis. Growth can be assessed visually or by using a resazurin-based indicator.

Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound in M. tuberculosis.

Experimental Workflow

Caption: Workflow for determining the MIC of this compound.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Telacebec Ditosylate against Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telacebec (formerly Q203) is a novel antituberculosis agent that represents a significant advancement in the fight against drug-resistant Mycobacterium tuberculosis (M.tb). As a first-in-class drug candidate, Telacebec targets the cytochrome bc1 complex of the electron transport chain, a critical component for cellular energy production.[1][2][3] This inhibition ultimately leads to the depletion of adenosine triphosphate (ATP), resulting in bacterial cell death.[1][4] Telacebec has demonstrated potent activity against both drug-sensitive and multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis, with a Minimum Inhibitory Concentration (MIC) in the low nanomolar range.[5][6][7]

These application notes provide detailed protocols for determining the MIC of Telacebec ditosylate against M. tuberculosis using two standard methods: the broth microdilution method, recognized as a reference standard by the European Committee on Antimicrobial Susceptibility Testing (EUCAST), and the Resazurin Microtiter Assay (REMA), a widely used colorimetric method.

Data Presentation

The following table summarizes the reported MIC values for Telacebec (Q203) against various M. tuberculosis strains.

| M. tuberculosis Strain | Method | MIC₅₀ | Reference(s) |

| H37Rv | Broth Microdilution | 2.7 nM | [6][8][9] |

| H37Rv (intracellular) | Macrophage Assay | 0.28 nM | [6][9] |

| mc²6230 | REMA | 2.5 nM | [10][11] |

| Drug-Resistant Strains (INH, RIF, FQ) | Not Specified | 3.0 - 7.4 nM | [4][5] |

INH: Isoniazid, RIF: Rifampin, FQ: Fluoroquinolone

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in dimethyl sulfoxide (DMSO).[7][8]

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Procedure:

-

Based on the molecular weight of this compound (901.41 g/mol ), calculate the required mass to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.

-

Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile DMSO to achieve the desired concentration.

-

Vortex thoroughly until the compound is completely dissolved. Sonication may be used to aid dissolution.[9]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solutions at -20°C or -80°C for long-term storage.

Broth Microdilution Method for MIC Determination (EUCAST Reference Method)

This protocol is adapted from the EUCAST reference method for MIC determination of antituberculous agents.[12]

Materials:

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase)

-

Sterile 96-well U-shaped microtiter plates

-

M. tuberculosis culture

-

This compound stock solution

-

Sterile saline with 0.05% Tween 80

-

McFarland 0.5 turbidity standard

-

Inverted mirror for reading

Procedure:

a. Inoculum Preparation:

-

Prepare a suspension of M. tuberculosis colonies in sterile saline with Tween 80.

-

Vortex the suspension with glass beads to ensure a homogenous single-cell suspension.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

-

Dilute the standardized suspension 1:100 in Middlebrook 7H9 broth to obtain the final inoculum of approximately 10⁵ CFU/mL.[12]

b. Plate Preparation and Inoculation:

-

Add 100 µL of sterile Middlebrook 7H9 broth to all wells of a 96-well plate.

-

In the first well of a row, add a specific volume of the this compound stock solution to achieve the highest desired concentration, and mix well.

-

Perform two-fold serial dilutions by transferring 100 µL from the first well to the subsequent wells across the row. Discard the final 100 µL from the last well.

-

Include a drug-free well as a positive growth control and a well with only broth as a negative control (sterility control).

-

Inoculate each well (except the negative control) with 100 µL of the final bacterial inoculum.

-

Seal the plates in plastic bags to prevent evaporation and incubate at 37°C.

c. Reading and Interpretation:

-

Incubate the plates for 7 to 14 days.

-

Visually inspect the plates for bacterial growth using an inverted mirror.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis.[12]

Resazurin Microtiter Assay (REMA) for MIC Determination

The REMA assay is a colorimetric method that uses the reduction of resazurin by viable mycobacteria to assess growth.[13]

Materials:

-

Middlebrook 7H9 broth supplemented with OADC

-

Sterile 96-well flat-bottom microtiter plates

-

M. tuberculosis culture

-

This compound stock solution

-

Resazurin sodium salt solution (0.01% w/v in sterile distilled water)

-

Sterile saline with 0.05% Tween 80

-

McFarland 0.5 turbidity standard

Procedure:

a. Inoculum Preparation:

-

Follow the same procedure as for the broth microdilution method to prepare a standardized inoculum of M. tuberculosis.

b. Plate Preparation and Inoculation:

-

Prepare serial two-fold dilutions of this compound in a 96-well plate as described in the broth microdilution protocol.

-

Inoculate each well (except the negative control) with 100 µL of the final bacterial inoculum.

-

Include a drug-free positive control and a negative control well.

-

Seal the plates and incubate at 37°C for 7 days.[13]

c. Development and Reading:

-

After 7 days of incubation, add 30 µL of the resazurin solution to each well.[13]

-

Re-incubate the plates for an additional 24-48 hours.

-

Observe the color change in the wells. A change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

-

The MIC is the lowest concentration of this compound that prevents this color change, i.e., the well remains blue.[13]

Mandatory Visualizations

Telacebec Mechanism of Action

Caption: Mechanism of action of Telacebec (Q203) in M. tuberculosis.

Experimental Workflow for MIC Determination

Caption: General workflow for determining the MIC of Telacebec.

References

- 1. Telacebec (Q203) | Qurient [qurient.com]

- 2. Telacebec (Q203) | Working Group for New TB Drugs [newtbdrugs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Safety, Tolerability, Pharmacokinetics, and Metabolism of Telacebec (Q203) for the Treatment of Tuberculosis: a Randomized, Placebo-Controlled, Multiple Ascending Dose Phase 1B Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medkoo.com [medkoo.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Q203 | Antibacterial | Antibiotic | TargetMol [targetmol.com]

- 10. journals.asm.org [journals.asm.org]

- 11. researchgate.net [researchgate.net]

- 12. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Telacebec (Q203) Ditosylate in Murine Tuberculosis Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telacebec (Q203) is a first-in-class imidazopyridine amide compound that represents a significant advancement in the fight against tuberculosis (TB), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] Its novel mechanism of action targets the cytochrome bc1 complex (specifically the QcrB subunit) of the Mycobacterium tuberculosis (Mtb) electron transport chain, thereby inhibiting ATP synthesis and halting bacterial growth.[3][4][5][6][7] Telacebec has demonstrated potent activity against Mtb both in vitro and in various murine models of tuberculosis.[1][8][9]

These application notes provide detailed protocols for the formulation and administration of telacebec ditosylate in murine tuberculosis models, along with a summary of its key pharmacological data. The information is intended to guide researchers in designing and executing preclinical efficacy and pharmacokinetic studies.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for telacebec.

Table 1: In Vitro Activity of Telacebec against Mycobacterium tuberculosis

| Parameter | Value | Reference Strain | Citation |

| MIC50 (in culture broth) | 2.7 nM | H37Rv | [8][9] |

| MIC50 (inside macrophages) | 0.28 nM | H37Rv | [8][9] |

Table 2: Pharmacokinetic Parameters of Telacebec in Mice

| Parameter | Value | Dosing | Citation |

| Oral Bioavailability | 90% | Not Specified | [8] |

| Terminal Half-life | 23.4 h | Not Specified | [8] |

| Volume of Distribution | 5.27 L/kg | Not Specified | [8] |

| Systemic Clearance | 4.03 mL/min/kg | Not Specified | [8] |

| Cmax (0.5 mg/kg) | 0.05 µg/mL | Single Dose | [10] |

| Cmax (2 mg/kg) | 0.17 µg/mL | Single Dose | [10] |

| Cmax (10 mg/kg) | 0.92 µg/mL | Single Dose | [10] |

Table 3: In Vivo Efficacy of Telacebec in a Murine Tuberculosis Model

| Dose (mg/kg) | Treatment Duration | Reduction in Bacterial Load (CFU) | Citation |

| 0.4 | 4 weeks | 90% | [9] |

| 2 | 4 weeks | 99% | [9] |

| 10 | 4 weeks | >90% | [8][11] |

| 10 | 4 weeks | 99.9% | [9] |

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage in Mice

This protocol describes the preparation of a this compound solution suitable for oral administration in mice. This compound is soluble in DMSO.[12]

Materials:

-

Telacebec (Q203) ditosylate powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Sterile water for injection or saline

Procedure:

-

Stock Solution Preparation:

-

Working Solution Preparation (Example for a 2 mg/mL final concentration):

-

In a sterile tube, add 50 µL of the 40 mg/mL this compound stock solution in DMSO.

-

Add 300 µL of PEG300 and mix thoroughly until the solution is clear.

-

Add sterile water or saline to a final volume that achieves the desired concentration, mixing gently to avoid precipitation. It is recommended to pre-warm the stock solution and the diluent to 37°C to prevent precipitation.[8]

-

-

Storage:

-

The stock solution in DMSO can be stored at -20°C for up to one month or -80°C for up to six months.[9]

-

The final working solution should be prepared fresh daily and used immediately.

-

Protocol 2: Acute Murine Tuberculosis Model for Efficacy Testing

This protocol outlines a common method for establishing an acute M. tuberculosis infection in mice to evaluate the efficacy of telacebec.[11][13]

Animal Model:

-

Species: BALB/c or C57BL/6 mice (female, 8-10 weeks old) are commonly used.[14]

-

Infection: Low-dose aerosol infection with M. tuberculosis H37Rv is a standard method to establish a pulmonary infection.[13] Alternatively, intravenous tail vein injection can be used.[15]

Experimental Procedure:

-

Infection:

-

Infect mice with a low dose of M. tuberculosis H37Rv via aerosol, aiming for an initial lung burden of approximately 100 Colony Forming Units (CFU).[13]

-

Confirm the initial bacterial load by sacrificing a small cohort of mice 24 hours post-infection and plating lung homogenates on Middlebrook 7H11 agar.[13]

-

-

Treatment Initiation:

-

Allow the infection to establish for a period of 14 days.[13]

-

At day 14 post-infection, sacrifice a control group to determine the baseline bacterial load before treatment initiation.

-

-

Drug Administration:

-

Administer the prepared telacebec formulation daily via oral gavage at the desired doses (e.g., 0.5, 2, 10 mg/kg).[10][16] The volume is typically 200 µL per mouse.[13]

-

Include a vehicle control group (receiving the formulation without telacebec) and a positive control group (e.g., isoniazid or bedaquiline).[8][11]

-

-

Treatment Duration:

-

Continue daily treatment for a predefined period, typically 4 weeks for efficacy studies.[9]

-

-

Endpoint Analysis:

-

One day after the final treatment, euthanize the mice.

-

Aseptically remove the lungs and spleens.

-

Homogenize the organs in sterile saline or PBS.

-

Plate serial dilutions of the homogenates on Middlebrook 7H11 agar supplemented with OADC and appropriate antibiotics to inhibit contaminants.[13]

-

Incubate the plates at 37°C for 3-4 weeks and enumerate the CFU.

-

-

Data Analysis:

-

Express the bacterial load as log10 CFU per organ.

-

Compare the CFU counts between the telacebec-treated groups, the vehicle control group, and the positive control group to determine the reduction in bacterial load.

-

Visualizations

Mechanism of Action of Telacebec

Caption: Telacebec inhibits the QcrB subunit of the cytochrome bc1 complex in Mtb.

Experimental Workflow for Murine Efficacy Study

Caption: Workflow for evaluating telacebec efficacy in a murine TB model.

References

- 1. researchgate.net [researchgate.net]

- 2. tballiance.org [tballiance.org]

- 3. Telacebec (Q203) | Qurient [qurient.com]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. researchgate.net [researchgate.net]

- 6. csfarmacie.cz [csfarmacie.cz]

- 7. researchgate.net [researchgate.net]

- 8. Q203 | Antibacterial | Antibiotic | TargetMol [targetmol.com]

- 9. medchemexpress.com [medchemexpress.com]